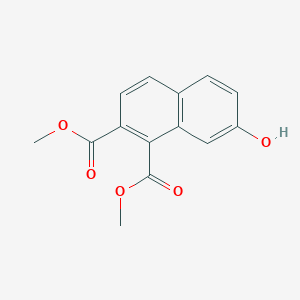
ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is a chiral compound with significant importance in the field of organic chemistry and pharmaceuticals. This compound is characterized by its two chiral centers at the 3rd and 5th positions, which contribute to its stereochemical complexity and biological activity. It is often used as an intermediate in the synthesis of various bioactive molecules, including statins, which are widely used as cholesterol-lowering agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate typically involves the stereoselective reduction of a β,δ-diketo ester. One efficient method utilizes diketoreductase enzymes, which can catalyze the reduction of both carbonyl groups in a single step, yielding the desired dihydroxy ester with high enantioselectivity . The reaction conditions often include the use of NADH or NADPH as cofactors and are carried out in aqueous buffer solutions at a pH between 6.0 and 9.0 .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biocatalytic processes. These methods leverage the high selectivity and efficiency of enzymes such as diketoreductases, which are often expressed in recombinant microorganisms like Escherichia coli . The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can yield fully saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Substitution reactions often require the presence of strong nucleophiles and suitable leaving groups under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols .
Aplicaciones Científicas De Investigación
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of statins, the compound acts as a precursor that undergoes further enzymatic transformations to produce the active drug. The molecular targets include hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which is inhibited by statins to reduce cholesterol synthesis .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another chiral compound used in the synthesis of statins.
Ethyl ®-2-hydroxy-4-phenylbutyrate: An intermediate used in the synthesis of angiotensin-converting enzyme inhibitors.
Uniqueness
Ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate is unique due to its specific stereochemistry and its role as a versatile intermediate in the synthesis of various bioactive compounds. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in both academic research and industrial applications .
Propiedades
Número CAS |
485374-31-0 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
ethyl (3R,5S)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C9H16O4/c1-3-7(10)5-8(11)6-9(12)13-4-2/h3,7-8,10-11H,1,4-6H2,2H3/t7-,8-/m1/s1 |
Clave InChI |
ZYOZFSCMERENNR-HTQZYQBOSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C[C@@H](C=C)O)O |
SMILES canónico |
CCOC(=O)CC(CC(C=C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


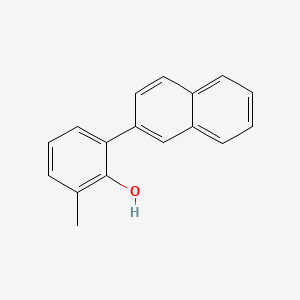
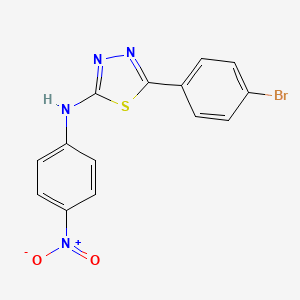

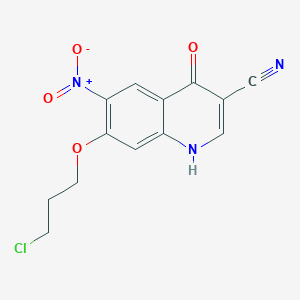
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
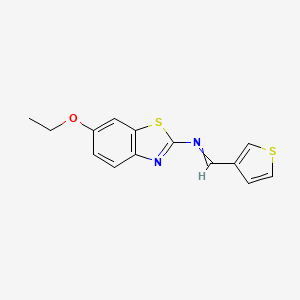
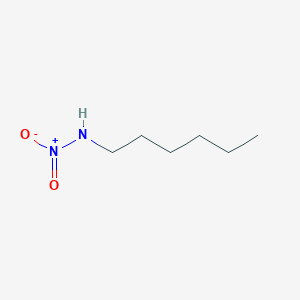
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
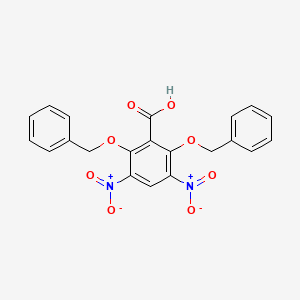
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
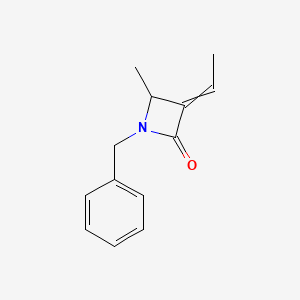
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
